molecular formula C7H16S B2827258 2,2,3-Trimethylbutane-1-thiol CAS No. 110502-79-9

2,2,3-Trimethylbutane-1-thiol

Cat. No.: B2827258
CAS No.: 110502-79-9
M. Wt: 132.27
InChI Key: DUVYZWGTAFMZBI-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutane-1-thiol is an organic sulfur compound characterized by the presence of a thiol group (-SH) attached to a highly branched alkane structure. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,2,3-trimethylbutyl chloride with sodium hydrosulfide. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion displaces the chloride ion, forming the thiol.

Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 2,2,3-trimethylbutyl chloride and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, hydrochloric acid.

Major Products:

    Disulfides: Formed through oxidation.

    Sulfonic Acids: Formed through further oxidation of sulfinic acids.

Scientific Research Applications

2,2,3-Trimethylbutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutane-1-thiol involves its thiol group, which can undergo redox reactions. The thiol group can be oxidized to form disulfides, which play a role in stabilizing protein structures through disulfide bridges. These bridges are essential for maintaining the three-dimensional conformation of proteins . Additionally, the thiol group can act as a nucleophile, participating in various substitution reactions.

Comparison with Similar Compounds

Uniqueness: 2,2,3-Trimethylbutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and odor properties. The thiol group allows it to participate in redox reactions and form disulfide bonds, which are not possible with its hydrocarbon analogs.

Properties

IUPAC Name

2,2,3-trimethylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVYZWGTAFMZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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